![molecular formula C17H18BrNO2 B4578203 1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide](/img/structure/B4578203.png)
1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis techniques, including stereoselective synthesis for obtaining specific isomers. For instance, Wallace et al. (2009) detailed a scalable synthesis approach for methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate useful for synthesizing S1P1 receptor agonists, demonstrating the importance of precision in the synthesis of compounds with a bromophenyl group and a cyclopentane structure (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, Stoffel, 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and DFT calculations to determine the configuration and conformation of compounds. For example, Mague et al. (2014) examined the crystal structure of a similar compound, highlighting the typical conformations and intermolecular interactions, such as weak C—H⋯Br interactions that stabilize the molecular packing (Mague, Mohamed, Akkurt, Hassan, Albayati, 2014).
Chemical Reactions and Properties
Compounds like 1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the presence of a bromophenyl group can facilitate nucleophilic substitution reactions or act as a precursor for further functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of compounds under different conditions. The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide by Saeed et al. (2010), which involves spectroscopic techniques and crystal structure determination, illustrates the importance of these analyses in comprehending the properties of bromophenyl-containing compounds (Saeed, Rashid, Bhatti, Jones, 2010).
Scientific Research Applications
Synthetic Chemistry and Material Science Applications
Synthesis of Heteroaromatic Compounds : Studies on heteroaromaticity involved synthesizing and reacting α-acetylenic ketones containing nitrofuran rings, showcasing methods to prepare compounds with potential utility in materials science and pharmaceuticals (Sasaki & Yoshioka, 1971).
Development of Antifungal Agents : Research into novel triazolylmercaptoacetylthiosemicarbazides and triazolylmercaptomethyl-1,3,4-thiadiazoles, starting from compounds structurally related to "1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide", demonstrated significant antifungal activity, highlighting their potential in developing new antifungal medications (Terzioğlu Klip et al., 2010).
Photonucleases for DNA Cleavage : Bromoacetophenone-based compounds, including those related to the chemical structure , were investigated for their ability to cleave DNA upon photoinduction. These findings could lead to advancements in molecular biology techniques and therapeutic applications (Wender & Jeon, 1999).
Hydrogen Bonding Patterns : The study of hydrogen bonding in 1-arylcycloalkanecarboxamides, including derivatives similar to "1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide", offers insights into the structural preferences of these compounds, which could inform the design of new materials with specific properties (Lemmerer & Michael, 2008).
Potential Biological Activities
Antimicrobial and Antifungal Properties : The structure-activity relationship study of homoallylamines, including analogs of the compound , demonstrated remarkable antifungal activity against dermatophytes. These findings suggest potential applications in treating fungal infections (Suvire et al., 2006).
Optical and Electronic Properties : The study of chalcone derivatives structurally related to "1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide" explored their optical, electronic, and charge transport properties. These compounds showed potential for use in semiconductor devices and as materials for nonlinear optical applications (Shkir et al., 2019).
properties
IUPAC Name |
1-(4-bromophenyl)-N-(furan-2-ylmethyl)cyclopentane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(20)19-12-15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPCXXQUHYGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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